molecular formula C12H14O B13290208 3-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one

3-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one

Cat. No.: B13290208
M. Wt: 174.24 g/mol
InChI Key: TXQXFOOPUKNRAQ-UHFFFAOYSA-N
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Description

3-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one is a chemical compound with the molecular formula C₁₂H₁₄O It is a member of the benzoannulene family, characterized by a fused ring structure that includes a benzene ring and a cycloheptene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cycloheptanone derivatives, which undergo cyclization in the presence of acid catalysts to form the desired benzoannulene structure. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction.

Industrial Production Methods

Industrial production of 3-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques, such as HPLC and NMR, ensures consistent quality in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are employed for electrophilic substitution reactions.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated benzoannulene derivatives.

Scientific Research Applications

3-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one is unique due to its specific methyl substitution at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzoannulene derivatives and can lead to different applications and properties.

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

3-methyl-5,7,8,9-tetrahydrobenzo[7]annulen-6-one

InChI

InChI=1S/C12H14O/c1-9-5-6-10-3-2-4-12(13)8-11(10)7-9/h5-7H,2-4,8H2,1H3

InChI Key

TXQXFOOPUKNRAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCCC(=O)C2)C=C1

Origin of Product

United States

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